Structural Differentiation: 30-Norolean-Diene Aglycone vs. Oleanolic Acid Core in Ciwujianoside D1
Ciwujianoside D2 is distinguished from ciwujianoside D1 by its aglycone core. D2 possesses a 30-norolean-12,20(29)-dien-28-oic acid aglycone (C29), whereas D1 contains an oleanolic acid aglycone (C30) [1]. This structural divergence alters molecular mass, polarity, and chromatographic retention [2]. The D2 structure includes a 6-O-acetyl group on the glucopyranosyl moiety at C-28, while D1 lacks this acetylation [3].
| Evidence Dimension | Aglycone type and molecular mass |
|---|---|
| Target Compound Data | 30-norolean-12,20(29)-dien-28-oic acid aglycone; C54H84O22; MW = 1085.23 g/mol |
| Comparator Or Baseline | Ciwujianoside D1: Oleanolic acid aglycone; C55H88O22; MW = 1101.30 g/mol |
| Quantified Difference | Difference of one carbon atom (C29 vs. C30) and absence vs. presence of a C-20(29) exocyclic double bond; MW difference = -16.07 g/mol |
| Conditions | Structural elucidation via NMR spectroscopy and MS analysis |
Why This Matters
Procurement of the correct isoform is critical for applications requiring specific chromatographic retention or mass spectrometric identification; D2 and D1 are not interchangeable as analytical reference standards.
- [1] Shao CJ, Kasai R, Xu JD, Tanaka O. Saponins from leaves of Acanthopanax senticosus Harms., ciwujia: Structures of ciwujianosides B, C1, C2, C3, C4, D1, D2 and E. Chem Pharm Bull. 1988;36(2):601-608. View Source
- [2] Ciwujianoside D1 Technical Data. Plantaedb. CAS: 114912-35-5. View Source
- [3] Shao CJ, Kasai R, Xu JD, Tanaka O. Saponins from leaves of Acanthopanax senticoshs Harms., Ciwujia. II. Structures of ciwujianosides A1, A2, A3, A4 and D3. Chem Pharm Bull. 1989;37(1):42-45. View Source
